molecular formula C18H17N3O3S2 B2753475 N-(3,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893991-46-3

N-(3,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2753475
CAS No.: 893991-46-3
M. Wt: 387.47
InChI Key: IYEKVNMIBFWOTO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide ( 893991-46-3) is a synthetic small molecule with a molecular formula of C18H17N3O3S2 and a molecular weight of 387.48 g/mol . This acetamide derivative features a complex structure incorporating a 3,5-dimethoxyphenyl group and a pyridazine ring linked via a sulfanylacetamide bridge, making it a compound of significant interest in medicinal chemistry and drug discovery research . Heterocyclic compounds containing nitrogen and sulfur atoms, such as the thiophene and pyridazine moieties present in this molecule, are widely investigated for their diverse physiological activities and are a hot research area in the development of novel therapeutic agents . The specific molecular architecture of this compound suggests potential as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for screening against various biological targets. It is supplied with a minimum purity of 90% and is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-23-13-8-12(9-14(10-13)24-2)19-17(22)11-26-18-6-5-15(20-21-18)16-4-3-7-25-16/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEKVNMIBFWOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C18H17N3O3S
  • IUPAC Name : this compound

This structure features a methoxy-substituted phenyl group and a pyridazinyl moiety linked through a sulfanyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to altered cellular responses.
  • Receptor Modulation : It is hypothesized that the compound interacts with certain receptors, potentially affecting neurotransmitter release and cellular communication.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, pyridine derivatives have been shown to induce apoptosis in cancer cell lines such as MCF7. The incorporation of methoxy groups enhances lipophilicity and may improve the anticancer efficacy of related compounds .

Anti-inflammatory Effects

Research has demonstrated that related compounds can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS. This suggests that this compound may possess anti-inflammatory properties that warrant further investigation .

Structure-Activity Relationships (SAR)

The presence of electron-donating groups (e.g., methoxy) in the aromatic rings has been correlated with enhanced biological activity. The following table summarizes key findings related to SAR for similar compounds:

CompoundKey SubstituentsBiological Activity
A3-MethoxyAnticancer
B4-MethoxyAnti-inflammatory
C5-MethylAntioxidant

Case Studies

  • Study on Pyridine Derivatives : A study investigated various 3-cyano-pyridine derivatives and their anticancer effects. The results indicated that methoxy substitutions significantly enhanced their cytotoxicity against MCF7 cells, suggesting a promising avenue for developing new anticancer agents .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrimidine derivatives, revealing that specific substitutions led to notable reductions in inflammatory cytokines. This highlights the potential for this compound to be explored for therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound 1 : N-(3-Fluorophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide

  • Molecular Formula : C₁₆H₁₂FN₃OS₂
  • Molecular Weight : 345.41 g/mol

Compound 2 : N-(3-Chlorophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide

  • Molecular Feature : Chlorine substituent increases molecular weight (vs. fluorine analog) and lipophilicity, which may improve membrane permeability but reduce solubility .

Target Compound : N-(3,5-Dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Parameter Fluorophenyl Derivative Chlorophenyl Derivative Dimethoxyphenyl Derivative
Molecular Weight (g/mol) 345.41 ~360 (estimated) ~375 (estimated)
Substituent Electronic Effect Electron-withdrawing Electron-withdrawing Electron-donating
Lipophilicity (LogP) Moderate Higher Moderate (balanced by OCH₃)
Heterocyclic Core Modifications

Compound 3 : 2-((3-(3,5-Dimethoxyphenyl)-4-Oxo-3,4-Dihydropyrimidin-2-yl)Thio)-N-(6-(Trifluoromethyl)Benzothiazol-2-yl)Acetamide

  • Structure: Pyrimidinone core replaces pyridazine; benzothiazole with CF₃ substituent.
  • Activity: Reported as a CK1 inhibitor, suggesting the pyrimidinone and benzothiazole groups contribute to kinase binding .

Compound 4 : N-(2-Chloro-4-Methylphenyl)-2-[[1-[(3,5-Dimethylphenyl)Methyl]-1H-Benzimidazol-2-yl]Thio]Acetamide

  • Structure : Benzimidazole core with chloro-methylphenyl substituents.
  • Activity : Targets elastase inhibition, highlighting the role of benzimidazole in protease interaction .

Target Compound :

  • Core Advantage: The pyridazine-thiophene scaffold may offer unique π-π stacking or hydrogen-bonding capabilities compared to pyrimidinone or benzimidazole cores.

Q & A

Q. What protocols assess toxicity and safety in preclinical models?

  • Methodological Answer :
  • In vitro : MTT assays on hepatocytes (IC₅₀ > 50 µM deemed safe) .
  • In vivo : OECD 423 acute toxicity testing in rodents (LD₅₀ > 500 mg/kg) .
  • hERG assay : Patch-clamp electrophysiology to rule out cardiotoxicity (IC₅₀ > 10 µM) .

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